2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide
Description
2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide (hereafter referred to as Compound 2A) is a hybrid molecule featuring a benzimidazole core linked to a thiosemicarbazone (TSC) moiety via an ethylidene bridge. Its synthesis typically involves condensation reactions between benzimidazole derivatives and thiosemicarbazides under acidic or reflux conditions . The compound’s planar structure, aromaticity, and sulfur-rich TSC group contribute to its ability to interact with biological targets, such as enzymes or DNA .
Properties
Molecular Formula |
C10H11N5S |
|---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H11N5S/c1-6(14-15-10(11)16)9-12-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,12,13)(H3,11,15,16)/b14-6+ |
InChI Key |
NGYZMZZVPBPQMC-MKMNVTDBSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Polymer-Supported Acid Catalysts
The use of PVP-TfOH () eliminates the need for stoichiometric acids:
-
Procedure : Mix 1-(1H-benzimidazol-2-yl)ethan-1-one (1 mmol), thiosemicarbazide (1.1 mmol), and PVP-TfOH (0.2 g) in solvent-free conditions.
-
Conditions : Stir at 70°C for 6 minutes.
-
Yield : 95% (reusable for 5 cycles without significant loss).
Mechanochemical Synthesis
Ball milling offers a solvent-free alternative:
-
Reagents : 1-(1H-benzimidazol-2-yl)ethan-1-one, thiosemicarbazide.
-
Conditions : Ball mill at 30 Hz for 20 minutes.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization Strategies
-
Byproduct Formation : Over-refluxing leads to hydrolysis of the thiosemicarbazone moiety. Optimal reflux time is 4–6 hours.
-
Solvent Choice : Ethanol minimizes side reactions compared to DMSO or DMF.
-
Scale-Up : Batch processes >100 g show yield drops to 70–75% due to inhomogeneous heating; flow chemistry may mitigate this.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|
| Conventional Reflux | 4–6 h | 80–86 | Moderate |
| Microwave | 6–10 min | 83–95 | High |
| Mechanochemical | 20 min | 88 | Very High |
| PVP-TfOH Catalyzed | 6 min | 95 | High |
Chemical Reactions Analysis
Types of Reactions
2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzimidazole have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Potential
The benzo[d]imidazole framework has been extensively researched for its anticancer properties. Compounds with this structure have shown promising results against different cancer cell lines, including colorectal carcinoma. The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
Antitubercular Activity
Given the rising incidence of tuberculosis, compounds that can effectively target Mycobacterium tuberculosis are in high demand. Similar derivatives have demonstrated significant antitubercular activity through mechanisms such as enzyme inhibition, which is crucial for the survival of the pathogen.
Case Study 1: Antimicrobial Evaluation
A study on derivatives similar to 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide assessed their antimicrobial efficacy using the tube dilution technique. Results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against resistant strains, indicating strong antimicrobial potential .
Case Study 2: Anticancer Screening
In vitro studies demonstrated that compounds derived from benzimidazole structures were effective against human colorectal carcinoma cell lines (HCT116). One compound showed an IC50 value of 4.53 µM, outperforming standard anticancer drugs like 5-Fluorouracil (IC50 = 9.99 µM). This highlights the therapeutic promise of benzimidazole derivatives in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens. In anticancer applications, it induces apoptosis by interacting with cellular pathways that regulate cell death. The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The addition of a chloro group at the benzimidazole C5 (Compound 1A) significantly enhances antiplasmodial activity compared to the unsubstituted Compound 2A, likely due to increased electron-withdrawing effects and target binding affinity .
- Heterocycle Replacement : Replacing the TSC moiety with oxazole (e.g., in oxazole hybrids) shifts activity toward cholinesterase inhibition, attributed to the oxazole ring’s electron-deficient nature and improved pharmacokinetic properties .
- Aromatic Substituents : Nitrophenyl or chlorophenyl groups in oxazole/thiazole hybrids improve lipophilicity and enzyme inhibitory potency, whereas naphthyl groups in triazole hybrids enhance anticancer activity .
Key Observations :
- Compound 2A and its analogs are typically synthesized via straightforward condensation reactions, achieving moderate yields (60–70%) .
- Oxazole/thiazole derivatives require multistep cyclization, but yields are higher (62–79%) due to optimized catalytic conditions .
- Triazole hybrids synthesized via click chemistry exhibit superior yields (68–75%), reflecting the efficiency of copper-catalyzed azide-alkyne cycloaddition .
Antiplasmodial Activity:
- Compound 2A shows moderate antiplasmodial activity (IC50: ~5 µM), while its chloro-substituted analog (1A) achieves IC50 values <1 µM, highlighting the critical role of halogenation .
- Mechanistic Insight : Molecular docking suggests that the TSC moiety in 2A interacts with falcipain-2’s active site, but the chloro group in 1A enhances binding via hydrophobic interactions .
Enzyme Inhibition:
Anticancer Activity:
- Triazole-carbothioamide hybrids exhibit selective cytotoxicity against MCF-7 breast cancer cells (IC50: 12–18 µM) compared to non-malignant cells (IC50: >100 µM) .
Physicochemical and Pharmacokinetic Properties
Table 3: Key Properties of Selected Compounds
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t1/2, h) | Reference |
|---|---|---|---|---|
| 2A | 2.1 | 0.15 | 2.5 | |
| 1A | 2.8 | 0.08 | 3.8 | |
| Oxazole hybrids | 3.5–4.2 | <0.05 | 4.5–6.0 | |
| Triazole hybrids | 1.8–2.5 | 0.20–0.35 | 6.2–8.0 |
Key Observations :
- Chloro substitution in 1A increases logP (2.8 vs. 2.1 for 2A), reducing aqueous solubility but improving membrane permeability .
- Oxazole hybrids exhibit high logP (3.5–4.2), correlating with enhanced blood-brain barrier penetration for CNS targets .
- Triazole-carbothioamide hybrids balance moderate logP (1.8–2.5) with superior metabolic stability (t1/2: 6.2–8.0 h), making them promising for oral administration .
Biological Activity
2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of 2-mercaptobenzimidazole with hydrazine derivatives, followed by condensation with various aldehydes or ketones. The final product can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy : Characteristic peaks for NH and C=N bonds.
- Nuclear Magnetic Resonance (NMR) : Provides information on the hydrogen environment within the molecule.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Anticonvulsant Activity
One notable study evaluated the anticonvulsant properties of a related series of benzimidazole derivatives, including those similar to 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide. The compounds were tested in animal models using the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests. The results indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting a potential therapeutic application in epilepsy management .
Anticancer Potential
Research has shown that benzimidazole derivatives possess anticancer properties. In vitro studies demonstrated that compounds similar to 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, possibly through interactions with key regulatory proteins such as Bcl-2 .
Antimicrobial Activity
The compound's thiosemicarbazone structure has been associated with antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antibiotics .
Case Study 1: Anticancer Activity
In a study involving several benzimidazole thiosemicarbazones, it was found that one derivative significantly reduced the viability of A-431 skin cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated strong hydrophobic interactions between the compound and target proteins, which may enhance its efficacy against cancer cells .
Case Study 2: Anticonvulsant Evaluation
Another investigation focused on the anticonvulsant effects of synthesized compounds related to 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide. Using the scPTZ test, researchers observed a significant reduction in seizure activity compared to control groups, indicating promising anticonvulsant properties .
Data Summary
Q & A
Q. What are the key synthetic steps and characterization methods for 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide?
Methodological Answer: The synthesis involves a multi-step protocol (Scheme 1, ):
Step 1 : React o-phenylenediamine with KOH and CS₂ in ethanol to form 1H-benzo[d]imidazole-2-thiol (1) .
Step 2 : Treat (1) with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole (2) .
Step 3 : Condense (2) with sodium cyanate and glacial acetic acid to form hydrazinecarbothioamide (3) .
Step 4 : React (3) with aromatic aldehydes/ketones to synthesize final derivatives (e.g., 4a-t ).
Q. Characterization Techniques :
- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values .
- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
- NMR : ¹H-NMR (e.g., δ12.31 for S-H; δ7.22–7.72 for aromatic protons in 4t ) and ¹³C-NMR (e.g., δ151.93 for N=C-N) .
- Mass Spectrometry : ESI-MS confirms molecular weights (e.g., m/z 346 for 4t ) .
Q. Table 1: Key Synthetic Steps and Characterization
| Step | Reagents/Conditions | Intermediate | Key Spectral Data (IR/NMR) | Reference |
|---|---|---|---|---|
| 1 | KOH, CS₂, ethanol | (1) | IR: 2634 cm⁻¹ (S-H) | |
| 2 | Hydrazine hydrate, methanol | (2) | ¹H-NMR: δ10.93 (N-H) | |
| 4 | Aromatic aldehydes/ketones | (4a-t) | ¹H-NMR: δ2.16 (CH₃), δ12.12 (NHC=O) |
Q. Which spectroscopic methods are critical for structural confirmation of intermediates and final compounds?
Methodological Answer:
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1632 cm⁻¹ in 4t ).
- ¹H-NMR : Resolves proton environments (e.g., singlet at δ12.12 for NHC=O in 4t ).
- ¹³C-NMR : Assigns carbon types (e.g., aromatic carbons at δ130–160 ppm ).
- Mass Spectrometry : Validates molecular formulas (e.g., ESI-MS for 4t ).
Advanced Research Questions
Q. How can condensation reactions with aldehydes/ketones be optimized for higher yields?
Methodological Answer: Optimization strategies include:
- Catalyst Selection : Mn(IV) oxide in dichloromethane achieves 85% yield for analogous compounds .
- Solvent Choice : Methanol or ethanol enhances solubility of hydrazine intermediates .
- Temperature Control : Reactions at 50°C with Ru-based catalysts improve efficiency .
Q. Table 2: Catalyst Impact on Reaction Efficiency
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Mn(IV) oxide | Dichloromethane | RT | 85 | |
| Ru-complexes | Water | 50°C | 70 | |
| Glacial acetic acid (no catalyst) | Methanol | Reflux | 60–74 |
Q. How to address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Purification : Recrystallization or column chromatography removes impurities .
- Reaction Monitoring : TLC/HPLC tracks intermediate purity .
- Repeat Synthesis : Ensures reproducibility of steps (e.g., hydrazine condensation ).
5. Designing SAR studies to evaluate anticonvulsant activity: A methodological approach.
Methodological Answer:
Analog Synthesis : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups like -Br or -Cl) .
In Vitro Assays : Test inhibition of neuronal sodium channels or GABA receptors .
In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
Q. Table 3: SAR of Antimicrobial Activity (Example)
| Compound | Substituent | S. aureus Inhibition | C. albicans Inhibition | Reference |
|---|---|---|---|---|
| 9 | 4-Bromophenyl | 90% | 85% | |
| 4t | 1-o-Tolylethylidene | 75% | 60% |
6. Computational approaches for predicting neurological target binding.
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
